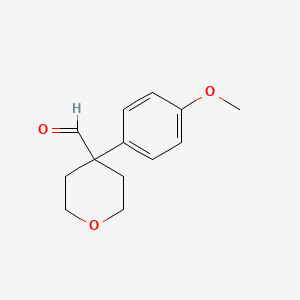
Dichloronickel(1+);1,2-dimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloronickel;1,2-dimethoxyethane can be synthesized by reacting nickel (II) chloride with 1,2-dimethoxyethane (DME). The typical preparation involves dissolving nickel (II) chloride in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol, and DME is added. The solution is refluxed overnight, leading to the precipitation of yellow dichloronickel;1,2-dimethoxyethane powder, which is filtered, washed with pentane, and dried under nitrogen .
Industrial Production Methods
While specific industrial production methods for dichloronickel;1,2-dimethoxyethane are not extensively documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloronickel;1,2-dimethoxyethane primarily undergoes catalytic reactions, including:
Trifluoromethylation: It promotes the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds.
Electrocatalytic Reduction: It is used in the synthesis of nickel bis(benzimidazol-2-ylidene) pincer complexes for the electrocatalytic reduction of CO2 to CO.
Common Reagents and Conditions
Common reagents used in reactions with dichloronickel;1,2-dimethoxyethane include benzylic chloride, alkyl iodides, and CO2. The reactions typically occur under conditions that involve refluxing, inert atmospheres, and specific solvents like methanol and DME .
Major Products
The major products formed from reactions involving dichloronickel;1,2-dimethoxyethane include enantioenriched benzylic boronic esters, alkyl-CF3 compounds, and CO from CO2 reduction .
Applications De Recherche Scientifique
Dichloronickel;1,2-dimethoxyethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which dichloronickel;1,2-dimethoxyethane exerts its catalytic effects involves the coordination of the nickel center with the reactants, facilitating various transformations. The molecular targets include organic substrates like benzylic chlorides and alkyl iodides, and the pathways involve the formation of nickel-organic intermediates that undergo subsequent reactions to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel (II) bromide ethylene glycol dimethyl ether complex
- Nickel (II) acetylacetonate
- Bis(1,5-cyclooctadiene)nickel (0)
- [1,2-Bis(diphenylphosphino)ethane]dichloronickel (II)
Uniqueness
Dichloronickel;1,2-dimethoxyethane is unique due to its specific coordination with 1,2-dimethoxyethane, which imparts distinct catalytic properties, particularly in borylation and trifluoromethylation reactions. Its ability to form stable complexes with various organic substrates makes it a versatile catalyst in organic synthesis .
Propriétés
Formule moléculaire |
C4H9Cl2NiO2 |
|---|---|
Poids moléculaire |
218.71 g/mol |
Nom IUPAC |
dichloronickel(1+);1,2-dimethoxyethane |
InChI |
InChI=1S/C4H9O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3H,4H2,1-2H3;2*1H;/q-1;;;+3/p-2 |
Clé InChI |
XAIDYGAIHFNQPN-UHFFFAOYSA-L |
SMILES canonique |
COC[CH-]OC.Cl[Ni+]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)
![Methyl [2,2'-bipyridine]-3-carboxylate](/img/structure/B11887712.png)
![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)

![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)
![Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11887733.png)



![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)

![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)

